3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane
Overview
Description
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[321]octane is a chemical compound with the molecular formula C10H13ClN4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired stereochemistry and purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying nicotinic acetylcholine receptors due to its structural similarity to epibatidine.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily by acting as an agonist at nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. By binding to these receptors, the compound can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent nicotinic acetylcholine receptor agonist with similar structural features.
Tropane Alkaloids: Compounds like cocaine and atropine that share the 8-azabicyclo[3.2.1]octane scaffold.
Uniqueness
3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other similar compounds, it has a chlorine atom on the pyridazine ring, which may influence its binding affinity and selectivity for nicotinic acetylcholine receptors .
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7/h3-4,7-8,12H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXYDBGSWSSTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423410 | |
Record name | 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286946-32-5 | |
Record name | 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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